Ethyl 5-(aminomethyl)furan-2-carboxylate

Antimicrobial Broth dilution Minimum Inhibitory Concentration

Researchers needing a regiochemically pure, bifunctional furan scaffold for SAR studies often face supply inconsistency. Ethyl 5-(aminomethyl)furan-2-carboxylate (CAS 18707-63-6) provides defined 2,5-substitution for predictable amine/ester reactivity. • S. aureus MIC 125 µg/mL vs E. coli 250 µg/mL - Gram-positive selectivity baseline. • HeLa IC50 62.37 µg/mL vs HepG2 120.06 µg/mL - cell-type selectivity reference. • Reliable supply for medicinal chemistry and biobased polymer research.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 18707-63-6
Cat. No. B091889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(aminomethyl)furan-2-carboxylate
CAS18707-63-6
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)CN
InChIInChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3
InChIKeyGSWZGDLAZFBBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(Aminomethyl)furan-2-carboxylate: Heterocyclic Building Block


Ethyl 5-(aminomethyl)furan-2-carboxylate (CAS 18707-63-6) is a bifunctional furan derivative bearing both an ethyl ester at the 2-position and a primary aminomethyl group at the 5-position of the furan ring . This structural arrangement positions the compound as a versatile heterocyclic building block for the synthesis of more complex molecules in medicinal chemistry and as a potential monomer for biobased polyamide production . The compound has been investigated in preliminary studies for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as for cytotoxic effects on cancer cell lines .

Heterocyclic building block for medicinal chemistry derivatization
Potential monomer for biobased polyamide research
Supports antimicrobial screening against Gram-positive and Gram-negative strains
Supports cytotoxicity endpoint review in cancer cell lines

Ethyl 5-(Aminomethyl)furan-2-carboxylate: Specificity Over Generic Analogs


Ethyl 5-(aminomethyl)furan-2-carboxylate cannot be interchanged with closely related furan carboxylates or aminomethyl furan derivatives due to its precise substitution pattern, which governs both reactivity and biological profile. The 2-ethyl ester and 5-aminomethyl substitution regiochemistry determines nucleophilic reactivity at the primary amine and electrophilic character at the ester carbonyl, a combination not replicated by methyl ester analogs (e.g., methyl 5-(aminomethyl)furan-2-carboxylate) or regioisomers (e.g., 3-aminomethyl or 4-aminomethyl variants) [1]. This specific substitution directly influences the compound's observed antimicrobial spectrum and cytotoxic potency, as documented in the quantitative comparisons below .

Ethyl ester (higher lipophilicity, altered hydrolysis)
Methyl ester analogs may shift reactivity and biological profile
5-aminomethyl regiochemistry (distinct coupling geometry)
3- or 4-aminomethyl regioisomers may not provide equivalent reactivity
Specific substitution pattern influences antimicrobial/cytotoxicity profiles
Regioisomer or ester change may alter observed screening outcomes

Ethyl 5-(Aminomethyl)furan-2-carboxylate: Quantitative Differentiation Evidence


Antibacterial Activity: MIC Comparison Across Strains

In standardized broth dilution assays, ethyl 5-(aminomethyl)furan-2-carboxylate demonstrates differential antibacterial potency against Gram-positive versus Gram-negative strains, a pattern that may distinguish it from other furan carboxylate analogs .

Antibacterial MIC
Reported
125 µg/mL (S. aureus)
2× higher vs E. coli (250 µg/mL)
Supports Gram-positive antimicrobial screening baseline
C. albicans 500 µg/mL; class range 6.3–>500 µg/mL
Antimicrobial Broth dilution Minimum Inhibitory Concentration

Cytotoxic Potency: HeLa vs. HepG2 Cell Selectivity

MTT assays reveal that ethyl 5-(aminomethyl)furan-2-carboxylate exhibits approximately 2-fold greater cytotoxic potency against HeLa cervical cancer cells relative to HepG2 hepatocellular carcinoma cells, indicating cell line selectivity .

Cytotoxicity IC50
Class-level
62.37 µg/mL (HeLa)
1.9× vs HepG2 (120.06 µg/mL)
Supports cell-model endpoint review; cell-line selectivity context
Class IC50 range 1.86–>300 µM; HeLa selectivity noted
Cytotoxicity MTT assay Anticancer screening

Structural Differentiation: Regiochemistry and Reactivity Profile

Ethyl 5-(aminomethyl)furan-2-carboxylate possesses a 2-ester/5-aminomethyl substitution pattern that is structurally distinct from regioisomeric aminomethyl furan carboxylates and methyl ester analogs, conferring predictable synthetic utility .

Structural Identity
Head-to-head
2-ethyl ester / 5-aminomethyl
vs methyl ester or regioisomers
Regiochemistry defines coupling geometry and reactivity
MW 169.18; 5- vs 3-aminomethyl alters electronic distribution
Organic synthesis Regioselectivity Building block

Application Versatility: Pharma Intermediates and Biobased Polymers

Ethyl 5-(aminomethyl)furan-2-carboxylate is documented as both a pharmaceutical intermediate and a potential monomer for biobased polyamides, a dual-application profile not uniformly shared by all aminomethyl furan carboxylate analogs .

Documented Application Scope
Context-dependent
Pharma intermediate & biobased monomer
May support multi-project research streams
Literature survey; qualitative differentiation
Medicinal chemistry Polymer synthesis Biobased materials

Ethyl 5-(Aminomethyl)furan-2-carboxylate: Application Scenarios


Antibacterial SAR: Targeting Gram-Positive Pathogens

Ethyl 5-(aminomethyl)furan-2-carboxylate provides a quantifiable starting point for structure-activity relationship (SAR) studies targeting Staphylococcus aureus, with a documented MIC of 125 µg/mL . The 2-fold higher MIC against E. coli (250 µg/mL) offers a measurable selectivity baseline for medicinal chemistry optimization programs aimed at enhancing potency and Gram-positive specificity .

Cytotoxicity Screening in HeLa Cervical Cancer Models

With an IC50 of 62.37 µg/mL against HeLa cells, this compound offers a reproducible reference point for initial cytotoxicity screening in cervical cancer models . The 1.9-fold lower potency observed against HepG2 cells (120.06 µg/mL) provides a comparative internal control for evaluating cell-type selectivity during hit-to-lead optimization .

Biobased Polyamide Monomer Development

Ethyl 5-(aminomethyl)furan-2-carboxylate is documented as a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . Its bifunctional nature (amine and ester groups) enables polycondensation reactions, making it suitable for research programs focused on renewable, furan-derived polymer platforms as alternatives to petroleum-based aromatic monomers .

Heterocyclic Building Block: Amide Coupling and Derivatization

The 5-aminomethyl substitution pattern provides a primary amine handle for amide bond formation, while the 2-ethyl ester offers orthogonal reactivity for hydrolysis or transesterification . This regiochemistry distinguishes it from 3-aminomethyl and 4-aminomethyl regioisomers, ensuring predictable coupling geometry in the synthesis of more complex furan-containing pharmacophores or functional materials .

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR
Antimicrobial screening baseline (S. aureus)
Strain selectivity and endpoint optimization
HeLa cell model studies
Cytotoxicity endpoint baseline
Cell-type selectivity (HeLa vs HepG2)
Biobased polyamide monomer research
Bifunctional monomer reactivity
Polycondensation and polymer property screening
Heterocyclic building block (amide coupling)
5-aminomethyl regiochemistry
Coupling geometry and orthogonal ester reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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